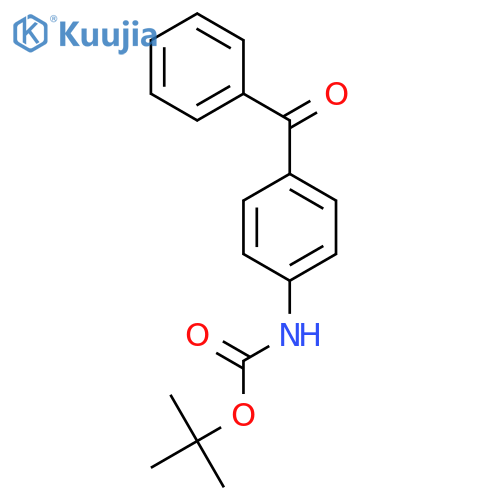

Cas no 232597-43-2 (tert-Butyl (4-benzoylphenyl)carbamate)

tert-Butyl (4-benzoylphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (4-benzoylphenyl)carbamate

- tert-butyl 4-benzoylphenylcarbamate

- tert-butyl N-(4-benzoylphenyl)carbamate

- AK129690

- KB-61216

- t-butyl (4-benzoylphenyl)carbamate

- 232597-43-2

- tert-Butyl(4-benzoylphenyl)carbamate

- Carbamic acid, N-(4-benzoylphenyl)-, 1,1-dimethylethyl ester

- AC-9406

- DTXSID70697744

- SCHEMBL11947174

- EN300-6249814

- A849978

-

- MDL: MFCD17169892

- インチ: InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19-15-11-9-14(10-12-15)16(20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,19,21)

- InChIKey: OQADSGWHAVKCHF-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 297.13649347g/mol

- どういたいしつりょう: 297.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4

tert-Butyl (4-benzoylphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6249814-0.05g |

tert-butyl N-(4-benzoylphenyl)carbamate |

232597-43-2 | 0.05g |

$563.0 | 2023-05-25 | ||

| Alichem | A019098094-1g |

tert-Butyl (4-benzoylphenyl)carbamate |

232597-43-2 | 95% | 1g |

$554.88 | 2023-09-02 | |

| Enamine | EN300-6249814-5.0g |

tert-butyl N-(4-benzoylphenyl)carbamate |

232597-43-2 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-6249814-0.5g |

tert-butyl N-(4-benzoylphenyl)carbamate |

232597-43-2 | 0.5g |

$645.0 | 2023-05-25 | ||

| Enamine | EN300-6249814-1.0g |

tert-butyl N-(4-benzoylphenyl)carbamate |

232597-43-2 | 1g |

$671.0 | 2023-05-25 | ||

| Crysdot LLC | CD12093490-1g |

tert-Butyl (4-benzoylphenyl)carbamate |

232597-43-2 | 95+% | 1g |

$668 | 2024-07-24 | |

| eNovation Chemicals LLC | D554066-1kg |

tert-Butyl (4-benzoylphenyl)carbaMate |

232597-43-2 | 97% | 1kg |

$340 | 2025-02-25 | |

| eNovation Chemicals LLC | D554066-25g |

tert-Butyl (4-benzoylphenyl)carbaMate |

232597-43-2 | 97% | 25g |

$150 | 2025-02-25 | |

| eNovation Chemicals LLC | D554066-500g |

tert-Butyl (4-benzoylphenyl)carbaMate |

232597-43-2 | 97% | 500g |

$240 | 2025-02-28 | |

| eNovation Chemicals LLC | D554066-10g |

tert-Butyl (4-benzoylphenyl)carbaMate |

232597-43-2 | 97% | 10g |

$120 | 2025-02-25 |

tert-Butyl (4-benzoylphenyl)carbamate 関連文献

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

tert-Butyl (4-benzoylphenyl)carbamateに関する追加情報

tert-Butyl (4-benzoylphenyl)carbamate (CAS No. 232597-43-2): A Comprehensive Overview

tert-Butyl (4-benzoylphenyl)carbamate (CAS No. 232597-43-2) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as Boc-protected 4-benzoylphenylamine, is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structural features and chemical properties make it an essential building block in the development of novel therapeutic agents.

The tert-butyl carbamate group in tert-Butyl (4-benzoylphenyl)carbamate serves as a protective group for the amine functionality, which can be selectively removed under mild conditions to yield the corresponding amine. This property is crucial in multistep synthetic processes where the protection and deprotection of functional groups are essential for the successful synthesis of complex molecules.

Recent advancements in the field of medicinal chemistry have highlighted the importance of tert-Butyl (4-benzoylphenyl)carbamate in the development of new drugs. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of this compound as a key intermediate in the synthesis of a novel class of inhibitors targeting protein-protein interactions (PPIs). These inhibitors have shown promising results in preclinical studies for treating various diseases, including cancer and neurodegenerative disorders.

The benzoyl group in tert-Butyl (4-benzoylphenyl)carbamate imparts additional stability and reactivity to the molecule, making it suitable for a wide range of chemical transformations. The aromatic nature of the benzoyl group also contributes to the compound's solubility and bioavailability, which are critical factors in drug design and development.

In addition to its role as a synthetic intermediate, tert-Butyl (4-benzoylphenyl)carbamate has been explored for its potential biological activities. Research conducted at a leading pharmaceutical company demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This finding suggests that tert-Butyl (4-benzoylphenyl)carbamate could serve as a lead compound for developing anti-inflammatory drugs.

The synthesis of tert-Butyl (4-benzoylphenyl)carbamate typically involves the reaction of 4-benzoylaniline with di-tert-butyldicarbonate under basic conditions. This reaction is well-documented in the literature and is known for its high yield and selectivity. The resulting product can be further modified through various chemical transformations to generate a diverse array of derivatives with tailored properties.

One notable application of tert-Butyl (4-benzoylphenyl)carbamate is in the field of combinatorial chemistry, where it is used to generate libraries of compounds for high-throughput screening. The ability to rapidly synthesize and screen large numbers of compounds has revolutionized drug discovery processes, enabling researchers to identify promising leads more efficiently.

Furthermore, tert-Butyl (4-benzoylphenyl)carbamate has been utilized in the development of prodrugs, which are biologically inactive compounds that are converted into their active forms within the body. Prodrugs offer several advantages over traditional drugs, including improved solubility, enhanced stability, and reduced toxicity. A recent study published in *Bioorganic & Medicinal Chemistry Letters* described the use of tert-Butyl (4-benzoylphenyl)carbamate as a prodrug precursor for a novel antiviral agent, demonstrating its potential in this area.

In conclusion, tert-Butyl (4-benzoylphenyl)carbamate (CAS No. 232597-43-2) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique chemical properties and structural features make it an essential building block for the development of novel therapeutic agents. Ongoing research continues to uncover new uses and potential benefits of this compound, solidifying its importance in modern drug discovery and development efforts.

232597-43-2 (tert-Butyl (4-benzoylphenyl)carbamate) 関連製品

- 232597-42-1(TERT-BUTYL 4-ACETYLPHENYLCARBAMATE)

- 79537-70-5(Tert-butyl 3-acetylphenylcarbamate)

- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)

- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 942013-93-6(N-3-methoxy-4-(2-oxopiperidin-1-yl)phenyl-2-(3-methylphenoxy)acetamide)

- 1154963-41-3(3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine)

- 42797-18-2(o-(4-Biphenylylcarbonyl)benzoic acid)

- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)

- 2549008-07-1(N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)